4-Nitro-A,A,A-trifluorotoluene-D4
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Overview
Description
4-Nitro-A,A,A-trifluorotoluene-D4, also known as 4-Nitrobenzotrifluoride-D4, is a deuterated derivative of 4-Nitro-A,A,A-trifluorotoluene. This compound is characterized by the presence of a nitro group (-NO2) and three fluorine atoms attached to a benzene ring, with deuterium atoms replacing the hydrogen atoms in the methyl group. The molecular formula of this compound is C7D4F3NO2, and it is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-A,A,A-trifluorotoluene-D4 typically involves the nitration of A,A,A-trifluorotoluene-D4. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) under controlled temperature conditions. The reaction proceeds as follows:
C7D4F3+HNO3+H2SO4→C7D4F3NO2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-A,A,A-trifluorotoluene-D4 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), and ethanol as a solvent.
Substitution: Sodium methoxide (NaOCH3) in methanol, or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 4-Amino-A,A,A-trifluorotoluene-D4.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-A,A,A-trifluorotoluene-D4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of various fluorinated organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Nitro-A,A,A-trifluorotoluene-D4 involves its interaction with molecular targets through its nitro and trifluoromethyl groups. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, making the compound useful in studies related to enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzotrifluoride: Similar structure but without deuterium atoms.
3-Nitrobenzotrifluoride: Nitro group positioned at the meta position.
2-Nitrobenzotrifluoride: Nitro group positioned at the ortho position.
Uniqueness
4-Nitro-A,A,A-trifluorotoluene-D4 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and kinetic isotope effects. The deuterium atoms also make the compound useful in nuclear magnetic resonance (NMR) spectroscopy studies, as they can help in the elucidation of molecular structures and dynamics .
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-nitro-6-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYLCLMYQDFGKO-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])[N+](=O)[O-])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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